Arginyllysine is a dipeptide composed of the amino acids arginine and lysine. It plays a significant role in various biological processes, particularly in protein synthesis and cellular signaling. This compound is of interest in both biochemical research and pharmaceutical applications due to its potential therapeutic properties.
Arginyllysine can be derived from natural protein sources or synthesized through chemical methods. It is commonly found in proteins that are rich in basic amino acids, such as histones and certain enzymes.
Arginyllysine is classified as a basic dipeptide due to the presence of two positively charged amino acids. It falls under the category of bioactive peptides, which are known for their various physiological effects.
The synthesis of arginyllysine can be achieved through several methods:
The molecular formula for arginyllysine is C₁₂H₁₈N₄O₂, indicating that it consists of 12 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The structure features:
Arginyllysine can participate in various biochemical reactions:
Arginyllysine exerts its biological effects primarily through interactions with cellular receptors and enzymes. It may influence:
Research indicates that arginyllysine may have roles in enhancing cellular proliferation and modulating immune responses, although specific mechanisms remain under investigation.
Arginyllysine has several applications in scientific research:
Arginine and lysine exhibit distinct yet complementary roles in modulating lipid bilayer dynamics. Molecular dynamics (MD) simulations reveal that both residues facilitate initial electrostatic attraction to anionic phospholipid headgroups (e.g., phosphatidylserine). However, their permeation mechanisms diverge profoundly due to differences in hydration and side-chain chemistry [1]. Arginine’s guanidinium group maintains planar hydrogen-bonding networks with lipid phosphates, enabling deep insertion into hydrophobic regions without full dehydration. In contrast, lysine’s terminal amine group requires extensive dehydration, incurring a ~5 kcal/mol higher energy barrier for neutral states transitioning into membranes [1] [7].
Table 1: Membrane Interaction Parameters of Arginine vs. Lysine
Parameter | Arginine | Lysine |
---|---|---|
Hydration Free Energy | −62 kcal/mol (methylguanidinium) | −72 kcal/mol (methylammonium) |
H-Bond Donors | 5 (NH groups) | 1 (NH₃⁺) |
Neutral State Barrier | Higher (~5 kcal/mol) | Lower |
Membrane Perturbation | Pore formation, clustering | Mild thinning |
Arginine’s capacity to form multi-dentate hydrogen bonds allows stable "arginine-phosphate clusters," recruiting lipids and water molecules to mitigate hydrophobic mismatch. This disrupts membrane integrity, inducing non-lamellar phases or pores—particularly in thinner bilayers [1]. Lysine, with its single positive charge and flexible aliphatic chain, primarily snorkels at interfaces, causing milder bilayer thinning but failing to sustain deep membrane defects [7].
Voltage-sensing domains (VSDs) in ion channels exemplify the functional segregation of arginine and lysine. Over 90% of gating charges—mobile residues traversing transmembrane electric fields—are mediated by arginine, despite lysine’s similar pKa and charge [1] [7]. This preference arises from arginine’s unique hydration and side-chain interactions within the hydrophobic "plug" of VSDs:
Table 2: Residue Preferences in Voltage-Sensing Domains
Feature | Arginine | Lysine |
---|---|---|
Gating Charge Prevalence | >90% | <10% |
Key Interactions | Cation-π (Phe/Trp), H-bonding | Electrostatic, snorkeling |
Hydration in Hydrophobic Zones | Partial (planar retention) | Complete loss (high energy cost) |
Consequently, arginine substitutions in S4 helices preserve gating currents but alter activation kinetics, underscoring its role in minimizing energy barriers for charge translocation [7].
The hydrogen-bonding capacity of arginine is pivotal in stabilizing macromolecular complexes. Its guanidinium group forms up to five hydrogen bonds via three planar NH groups, enabling bidentate or tridentate coordination with phosphate anions. In lipid membranes, this manifests as "arginine forks" or "arginine claws," where a single guanidinium ion bridges multiple phospholipid headgroups [1]. MD simulations show arginine recruits 2–3× more phosphates than lysine, creating structured water-phosphate-guanidinium clusters that reduce electrostatic repulsion between lipids [1] [4].
Lysine’s single amine group supports only one direct hydrogen bond, limiting its ability to cross-link phosphates. This disparity extends to nucleic acid interfaces: in protein-DNA complexes, arginine contributes >65% of hydrogen bonds to phosphate backbones, often via multi-residue networks involving acidic or polar side chains [5]. Such networks enhance binding specificity—e.g., in zinc-finger proteins—where arginine’s geometry allows simultaneous contacts with DNA bases and phosphates.
Notably, these clusters induce long-range membrane perturbations. At sufficient densities, arginine-rich peptides (e.g., antimicrobial peptides) trigger lipid demixing, curvature stress, and pore formation, whereas lysine-rich analogs cause weaker electrostatic surface adsorption [1] [10].
Arginine and lysine engage in competitive metabolic antagonism during viral replication. Many viruses—including herpesviruses (HSV), flaviviruses (dengue), and poxviruses—utilize host arginine pools for capsid assembly and genome packaging [3] [8]. Lysine disrupts this via two mechanisms:
Table 3: Viruses Impacted by Arginine-Lysine Antagonism
Virus Family | Examples | Dependence on Arginine | Lysine Intervention |
---|---|---|---|
Herpesviridae | HSV-1, VZV | Capsid protein synthesis | Reduces lesion severity, viral titers [3] |
Flaviviridae | Dengue, Zika | RNA replication, envelope stability | Suppresses replication in vitro [8] |
Poxviridae | Vaccinia, Monkeypox | Core protein assembly | Attenuates virion maturation [8] |
This antagonism is exploited therapeutically: dietary lysine supplementation (with arginine restriction) reduces HSV-1 reactivation and dengue viral loads in preclinical models [3] [8]. Notably, glioblastoma studies confirm lysine-arginine imbalance disrupts lysosomal function, suggesting broader applicability in pathogen control [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7